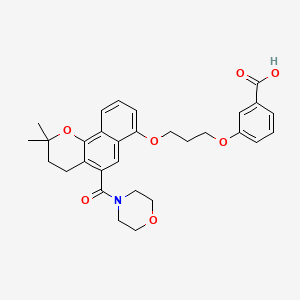
AcrB-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AcrB-IN-3 is a compound that has garnered significant attention in the scientific community due to its role as an inhibitor of the AcrB protein, a key component of the AcrAB-TolC efflux system in Escherichia coli. This efflux system is responsible for the extrusion of a wide range of noxious compounds, including many antibiotics, out of the bacterium, contributing to multidrug resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AcrB-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical compounds .
Analyse Chemischer Reaktionen
Types of Reactions: AcrB-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy as an inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Wissenschaftliche Forschungsanwendungen
AcrB-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of efflux pump inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is used to investigate the role of efflux pumps in bacterial resistance and to identify potential targets for antibacterial therapy . In industry, this compound can be used in the development of new antibiotics and other pharmaceutical compounds .
Wirkmechanismus
AcrB-IN-3 exerts its effects by binding to the AcrB protein, thereby inhibiting its function as part of the AcrAB-TolC efflux system. This inhibition prevents the extrusion of antibiotics and other noxious compounds from the bacterial cell, thereby increasing the susceptibility of the bacterium to these compounds . The molecular targets and pathways involved in this mechanism include the binding pockets of the AcrB protein and the associated conformational changes that occur upon inhibitor binding .
Vergleich Mit ähnlichen Verbindungen
AcrB-IN-3 is unique among efflux pump inhibitors due to its specific binding affinity and inhibitory potency against the AcrB protein. Similar compounds include other inhibitors of the AcrAB-TolC efflux system, such as pyranopyridines and arylpiperazines . These compounds also inhibit the function of the AcrB protein but may differ in their binding sites, mechanisms of action, and efficacy .
Eigenschaften
Molekularformel |
C30H33NO7 |
|---|---|
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
3-[3-[[2,2-dimethyl-5-(morpholine-4-carbonyl)-3,4-dihydrobenzo[h]chromen-7-yl]oxy]propoxy]benzoic acid |
InChI |
InChI=1S/C30H33NO7/c1-30(2)11-10-23-25(28(32)31-12-16-35-17-13-31)19-24-22(27(23)38-30)8-4-9-26(24)37-15-5-14-36-21-7-3-6-20(18-21)29(33)34/h3-4,6-9,18-19H,5,10-17H2,1-2H3,(H,33,34) |
InChI-Schlüssel |
JMWQSOZOTRUQBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=CC(=C4)C(=O)O)C(=O)N5CCOCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















